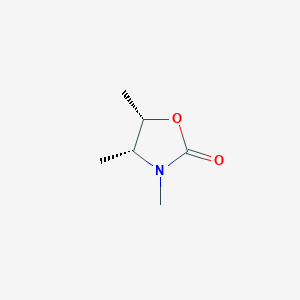
N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide is a chemical compound with the molecular formula C9H8N4OS2. It is characterized by the presence of a benzamide group attached to a triazolidine ring, which contains two sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide typically involves the reaction of benzoyl chloride with 3,5-diamino-1,2,4-triazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioxo groups to thiol groups.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzoyl-3,5-dioxo-1,2,4-triazolidin-4-yl)benzamide: This compound has a similar structure but with different substituents on the triazolidine ring.
3,5-Ditetrazolyl-1,2,4-triazole: A triheterocyclic compound with similar structural features but different functional groups.
Uniqueness
N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide is unique due to its dithioxo groups, which impart distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
500545-54-0 |
|---|---|
Molecular Formula |
C9H8N4OS2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
N-[3,5-bis(sulfanylidene)-1,2,4-triazolidin-4-yl]benzamide |
InChI |
InChI=1S/C9H8N4OS2/c14-7(6-4-2-1-3-5-6)12-13-8(15)10-11-9(13)16/h1-5H,(H,10,15)(H,11,16)(H,12,14) |
InChI Key |
MOQFMFFXBZRWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=S)NNC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)

![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)





![Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B12894209.png)
![Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)


